Chemical structure and physical properties of 4,5-Dihydro-5-propyl-1H-pyrazole
Chemical structure and physical properties of 4,5-Dihydro-5-propyl-1H-pyrazole
An In-Depth Technical Guide to 4,5-Dihydro-5-propyl-1H-pyrazole: Structure, Properties, and Synthetic Insights for Medicinal Chemistry
Introduction
Within the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the 4,5-dihydro-1H-pyrazole, commonly known as the 2-pyrazoline ring system, stands out as a "privileged scaffold."[1] Its unique stereoelectronic features and synthetic accessibility have established it as a cornerstone in the development of drugs across a vast spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[2][3] Marketed drugs such as Celecoxib and Sildenafil feature a core pyrazole structure, underscoring the therapeutic relevance of this heterocyclic family.[4]
This technical guide provides a comprehensive scientific overview of a specific, yet representative member of this class: 4,5-Dihydro-5-propyl-1H-pyrazole . Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It aims to deliver field-proven insights into the molecule's fundamental characteristics, from its precise molecular architecture and spectroscopic signature to robust synthetic protocols and its broader significance in the quest for novel therapeutics.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise characterization of its structure and identifiers. 4,5-Dihydro-5-propyl-1H-pyrazole is a five-membered heterocyclic compound featuring two adjacent nitrogen atoms, an endocyclic imine bond (C=N), and a propyl substituent at the chiral center, C5.
Caption: Chemical structure of 4,5-Dihydro-5-propyl-1H-pyrazole.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-propyl-4,5-dihydro-1H-pyrazole | [5] |
| Synonyms | 5-Propyl-2-pyrazoline, 5-n-Propyl-Δ²-pyrazoline | [5] |
| CAS Number | 75011-90-4 | [5] |
| Molecular Formula | C₆H₁₂N₂ | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| Exact Mass | 112.100048 Da |[5] |
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization. While experimental data for this specific molecule is scarce in the literature, a robust profile can be constructed from computational data and by drawing parallels with closely related analogs.
Physicochemical Properties
The parent compound, 4,5-dihydro-1H-pyrazole, is described as an oil with a boiling point of 144 °C.[6] The addition of a propyl group is expected to increase the molecular weight and van der Waals forces, resulting in a higher boiling point. It is predicted to be a liquid at standard temperature and pressure.
Table 2: Computed Physicochemical Properties
| Property | Value | Description | Source |
|---|---|---|---|
| XLogP3 | 1.1 | A measure of lipophilicity; indicates good potential for membrane permeability. | [5] |
| Topological Polar Surface Area (TPSA) | 24.4 Ų | Reflects the polar surface area, influencing solubility and transport properties. | [5] |
| Hydrogen Bond Donors | 1 | The N1-H group. | [5] |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. | [5] |
| Rotatable Bond Count | 2 | The C5-C6 and C6-C7 bonds of the propyl group. |[5] |
Predicted Spectroscopic Profile
The structural elucidation of novel pyrazoline derivatives relies heavily on spectroscopic methods. Based on extensive literature for substituted 2-pyrazolines, the following spectral characteristics are predicted for 4,5-Dihydro-5-propyl-1H-pyrazole.[7][8][9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the pyrazoline ring create a characteristic spin system.
-
H5 (1H, methine): Expected to appear as a multiplet (dd or ddt) around δ 3.5-4.0 ppm . It is coupled to the two diastereotopic H4 protons and the adjacent methylene protons of the propyl group.
-
H4 (2H, methylene): These two protons are diastereotopic and will appear as two separate signals, each a doublet of doublets (dd), typically in the range of δ 2.5-3.2 ppm . They exhibit geminal coupling to each other and vicinal coupling to H5.
-
H3 (2H, methylene): Expected to appear as a singlet or a narrow multiplet around δ 4.5-5.0 ppm , adjacent to the C=N bond.
-
NH (1H, amine): A broad singlet, typically exchangeable with D₂O, in the region of δ 5.0-6.5 ppm .
-
Propyl Group (7H): Will show standard signals: a triplet for the terminal CH₃ (~0.9 ppm), a sextet for the middle CH₂ (~1.4 ppm), and a multiplet for the CH₂ attached to C5 (~1.6-1.8 ppm).
-
-
¹³C NMR Spectroscopy: The carbon signals provide a clear map of the molecular skeleton.
-
C3 (Imine carbon): Expected to be the most downfield carbon of the ring, around δ 150-158 ppm .
-
C5 (Chiral center): Expected in the region of δ 55-65 ppm .
-
C4 (Methylene carbon): Expected around δ 40-45 ppm .
-
Propyl Group: Carbons are expected at approximately δ 35-40 ppm (for the CH₂ attached to C5), δ 18-22 ppm (middle CH₂), and δ 13-15 ppm (terminal CH₃).
-
-
Mass Spectrometry (MS): Based on available GC-MS data, the electron ionization (EI) spectrum shows a molecular ion peak ([M]⁺) at m/z = 112.[5] The most prominent fragment is observed at m/z = 69, which corresponds to the loss of the propyl radical (•C₃H₇) via alpha-cleavage, a characteristic fragmentation pattern for such structures.[5]
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to strong absorption band around 3300-3400 cm⁻¹ .
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region.
-
C=N Stretch (Imine): A characteristic sharp, medium-intensity band around 1600-1650 cm⁻¹ .
-
Synthesis and Reactivity
The construction of the 2-pyrazoline ring is a well-established process in organic synthesis, offering reliability and versatility. Understanding these methods is key for researchers aiming to generate novel analogs for screening campaigns.
Core Synthetic Strategy: Cyclocondensation
The most prevalent and dependable method for synthesizing 5-substituted-2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone analog) and hydrazine hydrate. The reaction proceeds via an initial Michael addition of hydrazine to the enone, followed by intramolecular cyclization and dehydration to yield the thermodynamically stable 2-pyrazoline ring.
Caption: General workflow for the synthesis of 4,5-Dihydro-5-propyl-1H-pyrazole.
Field-Proven Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Objective: To synthesize 4,5-Dihydro-5-propyl-1H-pyrazole from 1-hexen-3-one.
Materials:
-
1-Hexen-3-one (Propyl vinyl ketone, CAS: 1629-60-3, MW: 98.14 g/mol , BP: 127-129 °C)[10][11][12]
-
Hydrazine monohydrate (N₂H₄·H₂O, 64-65% solution)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium sulfate (anhydrous)
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hexen-3-one (5.0 g, 50.9 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To this solution, add hydrazine monohydrate (3.2 g, ~64 mmol, 1.25 equivalents) dropwise. Causality Note: Using a slight excess of hydrazine ensures complete consumption of the limiting enone starting material.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL). Causality Note: The acid catalyzes both the initial imine formation and the subsequent cyclization/dehydration steps, significantly accelerating the reaction rate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system until the spot corresponding to 1-hexen-3-one has disappeared.
-
Workup - Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Workup - Extraction: Resuspend the resulting oil in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a brine wash (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity
The 2-pyrazoline ring possesses distinct reactive sites that are valuable for further chemical modification.
-
Aromatization: The most common reaction is oxidation to the corresponding aromatic pyrazole. This can be achieved with a variety of oxidizing agents, such as palladium on carbon (Pd/C) or bromine complexes.[6] This transformation is a key route to many biologically active pyrazole compounds.
-
N-Substitution: The N1-H is nucleophilic and readily undergoes acylation, alkylation, or sulfonylation. This position is a critical handle for modifying the compound's physicochemical properties (e.g., solubility, lipophilicity) and for exploring structure-activity relationships (SAR), as demonstrated in studies of nNOS inhibitors.[2]
Relevance in Drug Discovery and Medicinal Chemistry
The true value of a scaffold like 4,5-dihydro-1H-pyrazole is realized in its application to drug discovery. The pyrazoline core is not merely a passive linker but an active pharmacophoric element. Its widespread success stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets.
Caption: The 2-Pyrazoline scaffold as a versatile core for targeting diverse biological pathways.
Table 3: Pharmacological Significance of the Pyrazoline/Pyrazole Scaffold
| Therapeutic Area | Biological Target(s) | Example Drug/Application | Source(s) |
|---|---|---|---|
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Celecoxib, Deracoxib | [3][4] |
| Oncology | Tyrosine Kinases (e.g., ABL, VEGFR) | Ibrutinib, Axitinib, Ruxolitinib | [4] |
| Infectious Disease | Various bacterial/viral enzymes | Aniline-derived pyrazoles (antibacterial), Lenacapavir (anti-HIV) | [4] |
| Neuroprotection | Neuronal Nitric Oxide Synthase (nNOS) | Experimental 4,5-dihydro-1H-pyrazole inhibitors | [2] |
| Cardiovascular | Phosphodiesterase-5 (PDE5) | Sildenafil |[4] |
For 4,5-Dihydro-5-propyl-1H-pyrazole specifically, the simple alkyl substitution at C5 makes it an ideal starting point or fragment for library synthesis. The propyl group provides a degree of lipophilicity that can be crucial for penetrating cellular membranes to reach intracellular targets. The true potential lies in its use as a building block, where further functionalization at the N1 and C3 positions can generate vast chemical diversity for screening against targets like kinases, proteases, and metabolic enzymes.
Conclusion
4,5-Dihydro-5-propyl-1H-pyrazole, while a structurally simple molecule, embodies the immense potential of the 2-pyrazoline scaffold. Its well-defined chemical structure, predictable spectroscopic characteristics, and accessible synthesis make it a valuable entity for both academic research and industrial drug development. As a foundational building block, it provides a validated and versatile platform for creating next-generation therapeutics. The continued exploration of SAR around this and related pyrazoline cores promises to yield novel candidates for treating a wide array of human diseases, reinforcing its status as a truly privileged structure in medicinal chemistry.
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